3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid
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Overview
Description
3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid is a chemical compound with the molecular formula C6H8ClN3.C2HF3O2. It is a heterocyclic compound that contains both pyrazole and pyrazine rings, making it a valuable scaffold in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
The primary target of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2,2,2-trifluoroacetate Similar compounds have been found to inhibit a broad range of nucleos(t)ide-resistant hepatitis b virus (hbv) variants .
Mode of Action
The exact mode of action of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2,2,2-trifluoroacetate It’s worth noting that similar compounds have been found to effectively inhibit a broad range of nucleos(t)ide-resistant hbv variants .
Biochemical Pathways
The specific biochemical pathways affected by 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2,2,2-trifluoroacetate Similar compounds have been found to inhibit a broad range of nucleos(t)ide-resistant hbv variants , suggesting that it may affect the replication of the virus.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2,2,2-trifluoroacetate It’s worth noting that similar compounds have demonstrated inhibition of hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2,2,2-trifluoroacetate Similar compounds have shown a good control effect on both susceptible (s) and resistant ® populations, showing fresh-weight reductions of 945-949 and 895-904%, respectively .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2,2,2-trifluoroacetate It’s worth noting that similar compounds have shown a good control effect on both susceptible (s) and resistant ® populations , suggesting that it may be effective in a variety of environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyrazole with a suitable pyrazine derivative in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrazine oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrazine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against CDKs and potential anticancer properties.
Uniqueness
3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid is unique due to its specific substitution pattern and trifluoroacetic acid moiety, which can enhance its chemical stability and biological activity.
Properties
IUPAC Name |
3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3.C2HF3O2/c7-5-3-9-10-2-1-8-4-6(5)10;3-2(4,5)1(6)7/h3,8H,1-2,4H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZDBEHLQGNCKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)Cl)CN1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225147-25-9 |
Source
|
Record name | 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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